molecular formula C13H11ClO4S B1363956 4-(2-methoxyphenoxy)benzenesulfonyl Chloride CAS No. 690632-30-5

4-(2-methoxyphenoxy)benzenesulfonyl Chloride

Cat. No. B1363956
M. Wt: 298.74 g/mol
InChI Key: DKNWPXFCLUKCQB-UHFFFAOYSA-N
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Description

4-(2-methoxyphenoxy)benzenesulfonyl chloride is a chemical compound with the CAS Number: 690632-30-5 . It has a molecular weight of 298.75 and is typically in solid form . It is often used in laboratory chemicals .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(2-methoxyphenoxy)benzenesulfonyl chloride . The InChI code for this compound is 1S/C13H11ClO4S/c1-17-12-4-2-3-5-13 (12)18-10-6-8-11 (9-7-10)19 (14,15)16/h2-9H,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-(2-methoxyphenoxy)benzenesulfonyl chloride is a solid compound . It has a molecular weight of 298.75 . The compound is considered hazardous and may react violently with water .

Scientific Research Applications

Antibacterial Agent Synthesis

A study focused on synthesizing a series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine, which involved the use of benzenesulfonyl chloride. This process yielded compounds with significant antibacterial properties, particularly effective against Escherichia coli. These compounds also demonstrated low cytotoxicity, suggesting their potential as therapeutic agents (Abbasi et al., 2019).

Facile Synthesis of Sulfonyl Chlorides

Research by Kim, Ko, and Kim (1992) presented a method for synthesizing several benzenesulfonyl chlorides, including those functionalized with methoxymethyl groups. This process involves the aqueous chlorination of aryl methoxymethyl sulfides, highlighting an efficient approach to produce sulfonyl chlorides (Kim et al., 1992).

Large-Scale Preparation for Drug Synthesis

Meckler and Herr (2012) described a scalable process for preparing 2-(methansulfonyl)benzenesulfonyl chloride, a key component in the synthesis of various drug candidates. This process, starting from 1,2-dichlorobenzene and methanethiol, demonstrated the feasibility of large-scale production with high purity and yield (Meckler & Herr, 2012).

Kinetics and Mechanism Studies

A study by Robertson and Rossal (1971) investigated the solvolysis of 4-X-benzenesulfonyl chlorides, including those with methoxy groups. They derived key pseudothermodynamic parameters, suggesting a trigonal bipyramidal transition state and an SN2 type mechanism. This research provided insights into the reaction behavior of benzenesulfonyl chlorides (Robertson & Rossal, 1971).

Benzylation of Alcohols and Phenols

Carlsen (1998) researched the preparation of N-(4-methoxybenzyl)-o-benzenedisulfonimide from o-benzenedisulfonyl chloride and 4-methoxybenzylamine. This compound effectively converted alcohols and phenols into their corresponding 4-methoxybenzyl ethers, demonstrating the versatility of benzenesulfonyl chloride derivatives in organic synthesis (Carlsen, 1998).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to use this compound only under a chemical fume hood and to avoid breathing its dust .

properties

IUPAC Name

4-(2-methoxyphenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO4S/c1-17-12-4-2-3-5-13(12)18-10-6-8-11(9-7-10)19(14,15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNWPXFCLUKCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383340
Record name 4-(2-methoxyphenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methoxyphenoxy)benzenesulfonyl Chloride

CAS RN

690632-30-5
Record name 4-(2-Methoxyphenoxy)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690632-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-methoxyphenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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